Encequidar

Descripción general

Descripción

Encequidar is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity . Upon oral administration, encequidar selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract . This leads to an increase in both oral bioavailability and therapeutic efficacy .

Synthesis Analysis

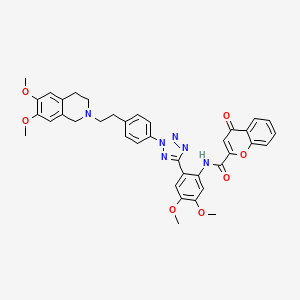

The synthesis of Encequidar involves the reaction of 2-chloro-3,5-dinitropyridine with the corresponding 5-substituted tetrazoles . The resulting compounds react with anhydro bases of α- and γ-methylazinium salts to give zwitterionic σ-adducts .Molecular Structure Analysis

The molecular formula of Encequidar is C38H36N6O7 . The IUPAC name is N - [2- [2- [4- [2- (6,7-dimethoxy-3,4-dihydro-1 H -isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide .Chemical Reactions Analysis

Encequidar has been found to inhibit the transport activity of P-gp, reduce doxorubicin (DOX) efflux, enhance DOX cytotoxicity, and promote tumor-apoptosis in SW620/AD300 cells .Physical And Chemical Properties Analysis

Encequidar has a molecular weight of 688.7 g/mol . It is not systemically absorbed .Aplicaciones Científicas De Investigación

Enhancing Oral Bioavailability of Chemotherapeutics

Encequidar has been identified as a potent and selective inhibitor of P-glycoprotein (P-gp) in the gastrointestinal mucosa . This property is particularly beneficial for increasing the oral bioavailability of chemotherapeutics like paclitaxel, which typically suffer from poor absorption due to the efflux mechanism of P-gp . By inhibiting this efflux pump, Encequidar enables the oral delivery of such drugs, potentially reducing the need for intravenous administration and improving patient compliance.

Drug-Drug Interaction Assessment

The specific inhibition of intestinal P-gp and breast cancer resistance protein (BCRP) by Encequidar allows researchers to evaluate the role of these transporters in drug disposition . This is crucial for understanding potential drug-drug interactions, as many pharmaceuticals are substrates of P-gp and BCRP. Encequidar’s selective inhibition helps in distinguishing the effects of intestinal transporters from systemic ones, providing a clearer picture of drug interactions .

Cancer Treatment Optimization

Encequidar’s ability to improve the bioavailability of anticancer drugs can be leveraged to optimize cancer treatment regimens. By enabling higher concentrations of drugs to reach the tumor site, Encequidar may enhance the efficacy of the treatment while potentially reducing systemic side effects .

Pharmacokinetic Studies

Encequidar is used in pharmacokinetic studies to assess the absorption and disposition of drugs that are substrates of P-gp and BCRP . By inhibiting these transporters, researchers can measure the true extent of drug absorption without the confounding effects of efflux mechanisms. This helps in the accurate determination of pharmacokinetic parameters, which is essential for drug development .

Treatment of Metastatic Prostate Cancer

A clinical trial has investigated the combination of oral docetaxel and Encequidar (oDox + E) for the treatment of metastatic prostate cancer . The study aimed to determine the bioavailability, safety, and tolerability of this combination, highlighting Encequidar’s role in facilitating the oral administration of docetaxel, which is traditionally given intravenously .

Understanding Intestinal Efflux Transporter Roles

Encequidar is instrumental in appraising the role of intestinal efflux transporters in drug disposition. By providing a means to induce local intestinal drug interactions, it allows for an in-depth evaluation of how these transporters affect the pharmacokinetics of various drugs . This understanding is vital for the development of new drugs and for predicting their behavior in the human body.

Mecanismo De Acción

Target of Action

Encequidar primarily targets the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters . These transporters are highly expressed on the apical membrane of enterocytes, hepatocytes, kidney proximal tubule cells, and brain microvascular endothelial cells . They play a crucial role in drug disposition by affecting the absorption and excretion of various drugs.

Mode of Action

Encequidar acts as a potent inhibitor of P-gp and BCRP . It exhibits a high degree of selectivity in inhibiting human P-gp over human BCRP . By inhibiting these transporters, Encequidar prevents the efflux of certain drugs from cells, thereby increasing their intracellular concentrations and enhancing their therapeutic effects .

Biochemical Pathways

The inhibition of P-gp and BCRP by Encequidar affects the pharmacokinetics of drugs that are substrates of these transporters. This can lead to changes in the absorption, distribution, metabolism, and excretion (ADME) of these drugs, potentially enhancing their therapeutic efficacy .

Pharmacokinetics

Encequidar is characterized by low oral bioavailability, which makes it a gut-specific P-gp and BCRP inhibitor . This means that it primarily affects the absorption of drugs in the intestine, without significantly influencing their systemic disposition . The pharmacokinetic exposure of drugs co-administered with Encequidar can be significantly increased compared to their administration alone .

Result of Action

The primary result of Encequidar’s action is the enhanced oral bioavailability of drugs that are substrates of P-gp and BCRP . This can lead to increased therapeutic efficacy of these drugs. For example, in the case of docetaxel, a chemotherapeutic agent, co-administration with Encequidar has been shown to increase its oral bioavailability, potentially offering a more convenient and tolerable alternative to intravenous administration .

Action Environment

The action of Encequidar can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates or inhibitors of P-gp and BCRP can affect the efficacy of Encequidar . Additionally, physiological factors such as the expression levels of P-gp and BCRP in different tissues can also influence the action of Encequidar .

Safety and Hazards

Direcciones Futuras

Encequidar has shown promise in clinical trials for improving the oral bioavailability of chemotherapeutic agents like paclitaxel . Future research will likely focus on exploring additional indications for Encequidar as well as combinations with other anticancer drugs, including biologics and immuno-oncology drugs .

Propiedades

IUPAC Name |

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJUHHDDCJQACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501100387 | |

| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Encequidar | |

CAS RN |

849675-66-7 | |

| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849675-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encequidar [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM-30181 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCEQUIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I4I996O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)